molecular formula C18H23N3O3S B2834260 2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2379983-94-3

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2834260
CAS No.: 2379983-94-3
M. Wt: 361.46
InChI Key: ZYOHKKVXCBQOHS-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a pyrimidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Pyrimidine Ring: The pyrimidine ring can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyrimidine precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
  • 2-[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine

Uniqueness

2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific applications.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-13-11-19-18(20-12-13)24-16-6-8-21(9-7-16)25(22,23)17-5-4-14(2)15(3)10-17/h4-5,10-12,16H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOHKKVXCBQOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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